molecular formula C11H13N3OS2 B3133157 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine CAS No. 383146-87-0

2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine

Cat. No.: B3133157
CAS No.: 383146-87-0
M. Wt: 267.4 g/mol
InChI Key: NLUSAENTFBPWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine is a chemical building block based on the privileged thienopyrimidine scaffold, a structure of high interest in medicinal chemistry and drug discovery. Thienopyrimidines are known to be structural analogs of purines and are frequently investigated as core structures in the development of novel kinase inhibitors . While the specific biological data for this particular derivative is not fully established in the public literature, compounds featuring the 4-morpholinothienopyrimidine core have demonstrated significant potential in pharmacological research, particularly as anticancer agents . Related analogs have been reported to exhibit robust activity by targeting various cancer-relevant enzymes and pathways. For instance, some 4-morpholinothieno[3,2-d]pyrimidine derivatives act as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer . Other closely related compounds function as Bromodomain and Extra-Terminal (BET) inhibitors, showing promising antiproliferative effects in cellular assays and reducing the expression of critical oncogenic drivers like c-Myc . This compound serves as a versatile intermediate for researchers exploring structure-activity relationships (SAR) and optimizing potency and selectivity for specific biological targets. It is presented as a high-purity synthetic intermediate for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-methylsulfanylthieno[2,3-d]pyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c1-16-11-12-9(14-3-5-15-6-4-14)8-2-7-17-10(8)13-11/h2,7H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUSAENTFBPWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C=CSC2=N1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801206540
Record name 2-(Methylthio)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383146-87-0
Record name 2-(Methylthio)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383146-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene derivatives with formamide and subsequent cyclization to form the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the cyclization and substitution reactions efficiently. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS No. Substituents (Position 2 / Position 4) Similarity Index Notable Features
Target Compound - -SMe / Morpholino - Improved solubility and kinase affinity due to morpholino
Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate 76360-82-2 -SMe / Methylamino 0.80 Carboxylate ester enhances lipophilicity; potential prodrug
4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine 588-36-3 -SMe / 4-Amino-5-hydroxymethyl 0.92 Higher polarity due to hydroxymethyl and amino groups; likely reduced cell permeability
2-Chloro-4-morpholinothieno[2,3-d]pyrimidine - -Cl / Morpholino - Chloro group enables further functionalization (e.g., Suzuki couplings)

Key Observations:

  • Morpholino vs. Amino Groups: The morpholino substituent (in the target compound) enhances solubility and bioavailability compared to amino-substituted analogues (e.g., CAS 588-36-3) due to its electron-rich oxygen atoms and rigid six-membered ring .
  • Methylsulfanyl vs. Chloro : The methylsulfanyl group at position 2 provides steric and electronic stability compared to chloro substituents, which are more reactive in cross-coupling reactions but prone to hydrolysis .

Biological Activity

2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine is a heterocyclic compound that has gained attention due to its unique structure and potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a thieno[2,3-d]pyrimidine core with a methylsulfanyl group and a morpholine ring. Its structural uniqueness contributes to its diverse biological activities, particularly as an anticancer agent. The compound is characterized by its ability to inhibit various cancer-related proteins and signaling pathways.

Targets of Action :
The primary targets include:

  • Tyrosine Kinase
  • Extracellular Regulated Protein Kinases (ERK)
  • Phosphatidylinositol-3 Kinase (PI3K)
  • Mammalian Target of Rapamycin (mTOR)
  • Cyclin-dependent Kinases (CDK)
  • Dihydrofolate Reductase

Mode of Action :
The compound binds to the active sites of these proteins, inhibiting their functions and disrupting critical signaling pathways involved in cell growth and survival. This inhibition leads to:

  • Suppression of tumor growth
  • Induction of apoptosis in cancer cells

Biological Activity

Research indicates that this compound exhibits significant anticancer properties. Below are some key findings:

StudyCell Lines TestedIC50 ValueMechanism
U87MG (glioblastoma)8.6 nMInduces apoptosis and cell cycle arrest
SU-DHL-4 (lymphoma)8.6 nMInhibits c-Myc expression
Various cancer linesVariesInhibits multiple kinases involved in tumorigenesis

Case Studies

  • U87MG Glioblastoma Study :
    • The compound demonstrated potent cytotoxic effects against U87MG cells, with an IC50 value indicating effective inhibition of cell proliferation. It was shown to induce apoptosis and arrest the cell cycle at the S phase, highlighting its potential as a therapeutic agent for glioblastoma treatment.
  • Lymphoma Cell Line Study :
    • In SU-DHL-4 cells, the compound reduced c-Myc levels, a critical oncogenic driver, leading to significant antiproliferative effects. This suggests that targeting c-Myc can be a viable strategy for developing new cancer therapies.

Pharmacokinetics

The lipophilic nature of this compound allows it to easily penetrate cellular membranes, facilitating its action within target cells. Preliminary studies suggest favorable pharmacokinetic properties that could support its development as a drug candidate.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thieno[2,3-d]pyrimidine derivatives:

Compound NameBiological ActivityNotable Features
2-(Methylsulfanyl)pyrido[2,3-d]pyrimidineAnticancerSimilar structure but different activity profile
4-Morpholinothieno[2,3-d]pyrimidineAntitumorLacks methylsulfanyl group
2-(Methylsulfanyl)-4-aminothieno[2,3-d]pyrimidineAntimicrobialDifferent substituent affects activity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine to improve yield and purity?

  • Methodological Answer : Utilize a combination of statistical design of experiments (DoE) and computational reaction path searches to identify optimal reaction conditions. For example, employ quantum chemical calculations to predict intermediates and transition states, narrowing down solvent/base combinations (e.g., ethanol with potassium carbonate) . Validate predictions with small-scale parallel syntheses (e.g., aza-Wittig reactions followed by nucleophilic substitutions) and analyze outcomes via HPLC to refine stoichiometry .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Prioritize X-ray crystallography to resolve the core thieno[2,3-d]pyrimidine scaffold and confirm substituent positions (e.g., methylsulfanyl vs. morpholino groups) . Complement with NMR (¹H/¹³C) to verify dynamic molecular features (e.g., conformational flexibility of the morpholine ring) and HRMS for precise mass validation .

Q. Why is the thieno[2,3-d]pyrimidine scaffold significant in medicinal chemistry research?

  • Methodological Answer : This scaffold offers a rigid planar structure with dual hydrogen-bonding capacity , enabling interactions with ATP-binding pockets in kinases. Its modular synthesis allows systematic exploration of substituents at the 2- and 4-positions to modulate bioactivity (e.g., kinase inhibition or allosteric modulation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing methylsulfanyl with arylthio groups or varying morpholine with piperazine derivatives). Use parallel synthetic workflows (e.g., solution-phase libraries) and evaluate against target proteins (e.g., CDK9) via kinase inhibition assays and molecular docking . Cross-reference with crystallographic data to correlate steric/electronic effects with activity trends .

Q. What computational strategies are effective for predicting reaction pathways and reducing experimental trial-and-error?

  • Methodological Answer : Implement density functional theory (DFT) to model reaction mechanisms (e.g., cyclocondensation steps) and identify rate-limiting barriers . Combine with machine learning to analyze historical reaction datasets, prioritizing conditions with high predicted success rates (e.g., solvent polarity, temperature ranges) .

Q. How should researchers address contradictions in biological data (e.g., variable IC₅₀ values across assays)?

  • Methodological Answer : Conduct orthogonal validation using multiple assay formats (e.g., fluorescence polarization vs. radiometric kinase assays). Control for variables such as buffer composition (e.g., ATP concentration) and cellular permeability (e.g., PAMPA assay). Cross-validate with in silico ADMET predictions to rule out artifactual results .

Q. What in vivo models are appropriate for preclinical evaluation of this compound?

  • Methodological Answer : Use patient-derived xenografts (PDX) or transgenic murine models for diseases linked to kinase dysregulation (e.g., pancreatic cancer). Optimize pharmacokinetics via physiologically based pharmacokinetic (PBPK) modeling , adjusting formulations (e.g., PEGylated nanoparticles) to enhance bioavailability .

Critical Notes

  • Prioritize reproducibility by documenting reaction parameters (e.g., anhydrous conditions, inert atmosphere) in detail .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.